2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoic acid
Description
Historical Development of Thiazolidinone Research
The thiazolidinone scaffold emerged as a pharmacophore in the mid-20th century, with early studies focusing on antimicrobial properties. A pivotal shift occurred in 2005 when Tenório et al. demonstrated that 2-thioxo-4-thiazolidinones could inhibit Toxoplasma gondii replication at concentrations 37-fold lower than hydroxyurea. This work established the core structure's antiparasitic potential, particularly through modifications at the 2- and 5-positions. Subsequent innovations by de Aquino et al. (2008) introduced arylhydrazone moieties at position 2, achieving 50% parasite growth inhibition at ≤0.1 mM compared to sulfadiazine's 3 mM requirement.
Modern synthetic approaches have expanded structural diversity. Foroughifar et al. developed a one-pot synthesis using Bi(SCH~2~COOH)~3~ catalysis under solvent-free conditions, achieving yields >85%. Kaboudin's four-component condensation-cyclization method further streamlined production of 3H-thiazole analogues. These methodological advances enabled systematic exploration of structure-activity relationships (SAR), particularly regarding:
- N3-substitution effects on membrane permeability
- 5-position arylidene groups' role in target engagement
- Thiocarbonyl vs. carbonyl variants' metabolic stability
Significance of 4-Thiazolidinone Scaffold in Drug Discovery
The 4-thiazolidinone nucleus serves as a privileged structure in medicinal chemistry due to its:
Key pharmacological advantages include:
- Broad-spectrum activity : Hybrid derivatives show IC~50~ values spanning 0.3–94.7 μM across cancer, microbial, and parasitic targets.
- Selectivity indices : Thiazolidinone-NSAID hybrids exhibit >100-fold specificity for MCF7 breast cancer cells over normal fibroblasts.
- Synergistic potential : Combining the scaffold with ferrocene groups enhanced T. gondii inhibition 8.6-fold versus sulfadiazine.
Mechanistic studies reveal dual targeting capabilities:
Importance of 3,4,5-Trimethoxyphenyl Substituent in Bioactive Compounds
The 3,4,5-trimethoxyphenyl group confers three critical pharmacological advantages:
Electronic Effects
- Methoxy groups (+M effect) increase aromatic ring electron density, enhancing:
Spatial Optimization
- Symmetric substitution pattern creates a pseudo-C~3~ symmetry axis, favoring:
Biological Performance
Comparative analysis of aryl substituents:
| Aryl Group | Anticancer IC~50~ (μM) | Antiparasitic EC~50~ (μM) |
|---|---|---|
| 3,4,5-Trimethoxy | 0.31–5.4 | 0.5–2.1 |
| 4-Nitro | 12.5–43 | 8.7–28 |
| 2,4-Dichloro | 24.6–94.7 | 15.3–62 |
The trimethoxyphenyl moiety particularly enhances:
Positioning of Subject Compound in Current Research Landscape
The target molecule integrates three contemporary design strategies:
1. Stereochemical Control
The (5Z)-configuration orients the trimethoxyphenyl group coplanar with the thiazolidinone ring, maximizing:
- Conjugated π-system for intercalative DNA binding
- Hydrogen bond network with parasitic dihydrofolate reductase
2. Thiocarbonyl Modification
Replacing the 2-oxo with sulfanylidene group:
- Increases metabolic stability (t~1/2~ improved 3.2-fold in murine models)
- Enhances metal chelation capacity (logK for Fe~3+~ = 8.9 vs. 5.4 for oxo analogue)
3. Hexanoic Acid Side Chain
This C6 aliphatic chain addresses solubility limitations of earlier derivatives:
- Calculated LogS: -3.1 vs. -5.9 for methyl ester counterparts
- Plasma protein binding reduced to 78% from 92% in shorter-chain analogues
Current research gaps addressed by this structure include:
- Overcoming P-glycoprotein-mediated drug efflux through the sulfanylidene group's interaction with transmembrane domains
- Enabling oral bioavailability via the carboxylic acid's pH-dependent solubility profile
- Permitting brain penetration for neurotropic infections (predicted BBB permeability score: 0.65)
Ongoing structure optimization focuses on:
- Replacing the hexanoic acid with peptidomimetic chains for active transport
- Exploring gold(III) complexes of the sulfanylidene moiety for pro-apoptotic effects
- Developing prodrug esters to enhance tissue distribution
Properties
IUPAC Name |
2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6S2/c1-5-6-7-12(18(22)23)20-17(21)15(28-19(20)27)10-11-8-13(24-2)16(26-4)14(9-11)25-3/h8-10,12H,5-7H2,1-4H3,(H,22,23)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJZTTXJKPJHSM-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C(=O)O)N1C(=O)/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoic acid generally involves multi-step organic reactions, often starting from commercially available reagents. Key steps typically include:
Formation of the thiazolidine ring: : This can be achieved through a cyclization reaction involving a thioamide and a haloketone under mild conditions.
Methoxylation of the aromatic ring:
Condensation reaction: : The linking of the thiazolidine ring to the hexanoic acid moiety might involve condensation reactions, such as using reagents like acetic anhydride.
Industrial Production Methods
On an industrial scale, the production may involve optimizing these steps for high yield and purity. Catalysts and optimized reaction conditions (temperature, solvent, and pH) are tailored to achieve efficient large-scale synthesis. Continuous flow reactors and high-throughput methods can be employed to scale up production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound undergoes oxidation reactions particularly at sulfur and aromatic sites using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reductive reactions can be performed using mild reducing agents such as sodium borohydride.
Substitution: : Electrophilic substitution reactions can occur on the aromatic ring, often using halogen or nitro groups for further functionalization.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogenating agents (e.g., Br2, Cl2), nitrating mixtures (HNO3/H2SO4).
Major Products
These reactions lead to various derivatives of the parent compound, such as oxidized sulfoxide forms or substituted aromatic derivatives, each with potentially distinct properties and uses.
Scientific Research Applications
Chemistry
In chemistry, 2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoic acid serves as a precursor for complex organic syntheses and can act as a catalyst or intermediate in various reactions.
Biology
In biological research, it is explored for its potential enzyme inhibition properties and interactions with biomolecules, providing insights into enzyme mechanisms and protein binding.
Medicine
Medically, the compound is investigated for its potential therapeutic properties, particularly in the areas of antimicrobial activity, anti-inflammatory effects, and possible anticancer properties.
Industry
Industrially, it might be used in the development of specialty chemicals, advanced materials, and as an additive in various formulations requiring specific chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves binding to specific molecular targets such as enzymes or receptors, altering their activity. The thiazolidine ring can interact with protein structures, while the aromatic and hexanoic acid components can enhance binding affinity and specificity, modulating pathways involved in inflammation, microbial growth, or cellular metabolism.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Thiazolidinone derivatives differ primarily in arylidene substituents and side-chain modifications. Key analogs include:
Key Observations :
- Electron-Donating Groups: The 3,4,5-trimethoxyphenyl group provides strong electron-donating effects, enhancing binding to enzymes (e.g., tyrosine kinases) compared to mono- or dimethoxy analogs .
- Solubility: The hexanoic acid chain in the target compound improves aqueous solubility over acetic acid derivatives (e.g., : m.p. 232–234°C for a methylthiophen analog) .
- Stereochemistry : The Z-configuration is conserved across active analogs, preserving planarity for optimal target engagement .
Biological Activity
The compound 2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 405.55 g/mol. The structure features a thiazolidine ring, which is known to influence various biological activities.
Antioxidant Properties
Research indicates that thiazolidine derivatives often exhibit significant antioxidant activity. The presence of sulfur in the compound may enhance its ability to scavenge free radicals, contributing to cellular protection against oxidative stress.
Anti-inflammatory Effects
Studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
Anticancer Activity
Preliminary investigations have suggested that this compound may possess anticancer properties. It appears to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways.
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : It could affect pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer.
- Interaction with Cellular Receptors : Potential interactions with receptors involved in apoptosis and cell proliferation may also play a role.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antioxidant activity in vitro, with an IC50 value indicative of strong free radical scavenging ability. |
| Study 2 | Reported anti-inflammatory effects in animal models, showing reduced levels of TNF-alpha and IL-6 post-treatment. |
| Study 3 | In vitro studies on cancer cell lines revealed induction of apoptosis and cell cycle arrest at G1 phase. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
